2,3,3,3-Tetrafluoropropan-1-ol
Description
Significance of Fluorinated Alcohols in Contemporary Chemical Research
Fluorinated alcohols are a class of organic compounds that have become indispensable in modern chemical synthesis and materials science. Their distinct characteristics, such as high polarity, strong hydrogen-bond-donating ability, low nucleophilicity, and unique solvent properties, set them apart from conventional alcohols. researchgate.netacs.org These properties make them powerful promoters for a variety of organic reactions, including nucleophilic substitutions, additions to epoxides, and C-H functionalization, often enabling transformations that are challenging to achieve in other solvents. researchgate.netrsc.orgarkat-usa.org The incorporation of fluorine atoms increases the acidity of the hydroxyl group, enhancing their ability to activate substrates through hydrogen bonding. researchgate.net This has led to their use as effective reaction media and promoters, offering advantages in terms of operational simplicity and environmental friendliness. researchgate.net
Overview of 2,3,3,3-Tetrafluoropropan-1-ol in Academic and Industrial Contexts
In the realm of academic research, this compound is explored for its unique physicochemical properties and its role as a solvent and reactant. Studies have investigated its thermodynamic properties in mixtures with other organic compounds, revealing insights into intermolecular interactions. Its rheological behavior has also been a subject of study, comparing its properties to non-fluorinated analogs. bitp.kiev.ua
From an industrial perspective, this compound, often referred to as TFP, serves as an essential fluorinated fine chemical. fishersci.pt A primary application is its use as a solvent for dyes in the manufacturing of CD-R and DVD-R media. fishersci.ptchemicalbook.com It is also utilized in the production of textile treatment agents and as an intermediate in the synthesis of pharmaceuticals. fishersci.ptchemicalbook.com Furthermore, it has been identified as a potential replacement for Freon 22, a hydrochlorofluorocarbon, in certain cleaning applications. fishersci.pt
Structural Features and Nomenclatural Considerations in Research Contexts
The structure of this compound consists of a three-carbon propanol (B110389) backbone with four fluorine atoms attached to the second and third carbon atoms. The IUPAC name for this compound is this compound. alfa-chemistry.comcymitquimica.com However, in scientific literature and commercial listings, it is often referred to by various synonyms.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C3H4F4O |
| Molecular Weight | 132.06 g/mol |
| Boiling Point | 107-110 °C |
| Melting Point | -15 °C |
| Density | ~1.48 g/mL at 20 °C |
| Refractive Index | ~1.321 at 20 °C |
| Flash Point | 43-49 °C |
| Solubility | Soluble in water |
Data sourced from multiple references. fishersci.ptchemicalbook.comalfa-chemistry.combdmaee.netsigmaaldrich.comsynquestlabs.com
Table 2: Identification Numbers for this compound
| Identifier | Number |
|---|---|
| CAS Number | 76-37-9 |
| EC Number | 200-955-5 |
| MDL Number | MFCD00004676 |
| Beilstein Registry Number | 1738264 |
Data sourced from multiple references. bdmaee.netsigmaaldrich.comsigmaaldrich.comchemspider.com
The specific arrangement of fluorine atoms in this compound significantly influences its chemical reactivity and physical properties. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the hydroxyl proton, making it a better hydrogen bond donor compared to non-fluorinated propanol. researchgate.net This structural feature is central to its role as a reaction promoter and its utility in various applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c4-2(1-8)3(5,6)7/h2,8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPTDOAJUMIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13046-44-1 | |
| Record name | 2,3,3,3-tetrafluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,3,3,3 Tetrafluoropropan 1 Ol
Established Synthetic Pathways and Mechanistic Insights
The construction of the 2,3,3,3-tetrafluoropropan-1-ol molecule relies on several foundational reaction types that allow for the precise introduction of fluorine atoms and the formation of the alcohol functional group.
Telomerization Reactions for Fluorinated Alcohols
Telomerization is a powerful method for producing low-molecular-weight polymers, or telomers, from a polymerizable monomer (taxogen) and a chain transfer agent (telogen). In the synthesis of fluorinated alcohols, this process typically involves the radical-initiated reaction of a fluoroalkene with an alcohol, such as methanol (B129727), which serves as the telogen.
A general mechanism for the telomerization of a fluoroalkene with an alcohol involves:
Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals.
Chain Transfer: The initiator radical abstracts a hydrogen atom from the alcohol (e.g., methanol), generating a hydroxymethyl radical (•CH₂OH).
Propagation: The hydroxymethyl radical adds across the double bond of the fluoroalkene. This addition is highly regioselective, with the radical typically adding to the less substituted or more electron-deficient carbon. For instance, in the telomerization of chlorotrifluoroethylene (B8367) (CTFE) with methanol, the •CH₂OH radical adds preferentially to the CF₂ side of the C=C bond. rsc.org
Further Propagation/Termination: The resulting telomer radical can react with another monomer unit or abstract a hydrogen from another methanol molecule to form the final 1:1 adduct and a new •CH₂OH radical, continuing the chain.
While direct synthesis of this compound via telomerization of tetrafluoroethylene (B6358150) (TFE) with a one-carbon unit is not straightforward, analogous reactions provide significant insight. For example, the radical-initiated telomerization of CTFE with methanol has been studied extensively, yielding primarily the 1:1 adduct, HOCH₂CF₂CFClH, with high selectivity (95%). rsc.org The use of effective radical initiators like 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (DHBP) is crucial for this process. rsc.org Similarly, radiation-initiated telomerization of TFE in alcohols like trifluoroethanol and hexafluoropropan-2-ol has been investigated, demonstrating that the reaction kinetics and product structure are dependent on the specific alcohol used. researchgate.net
Reduction-Based Syntheses from Fluorinated Carbonyl Precursors
A classic and reliable method for synthesizing alcohols is the reduction of corresponding carbonyl compounds, such as carboxylic acids or their esters. This pathway is highly applicable for the synthesis of this compound, starting from readily accessible precursors like 2,3,3,3-tetrafluoropropanoic acid or its esters (e.g., ethyl 2,3,3,3-tetrafluoropropanoate). nih.govnih.gov
The general transformation involves the use of a suitable reducing agent to convert the carbonyl group (-COOH or -COOR) into a primary alcohol group (-CH₂OH). Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in combination with other reagents for acid reduction.
Hypothetical Reduction Pathways:
| Precursor | Reducing Agent (Typical) | Product |
| 2,3,3,3-Tetrafluoropropanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| Ethyl 2,3,3,3-tetrafluoropropanoate | Lithium Aluminum Hydride (LiAlH₄) | This compound |
This approach benefits from the potential availability of the fluorinated carbonyl precursors and the high efficiency of modern reducing agents. The development of strategies for synthesizing fluorinated alcohols often involves installing the alcohol from a carbonyl group as a key step. digitellinc.com
Halogenation and Dehydrohalogenation Approaches for Related Fluoropropenes
The synthesis of the closely related compound 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) provides valuable insights into methods for constructing the C3F4 backbone. These industrial processes often involve sequences of halogenation and dehydrohalogenation. google.com Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. google.comresearchgate.net
For instance, a common route to HFO-1234yf involves the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) or the dehydrofluorination of 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). google.com While these reactions yield the propene, subsequent functionalization, such as anti-Markovnikov hydration or hydroboration-oxidation of the double bond, could theoretically lead to the desired primary alcohol, this compound. The synthesis of the halogenated precursors themselves often starts from less fluorinated or non-fluorinated propanes or propenes, which undergo a series of fluorination and chlorination steps.
Other Novel Routes to this compound
Innovative, single-step approaches to this compound have been developed. One notable patented method involves the direct reaction of tetrafluoroethylene (TFE), formaldehyde (B43269) (HCHO), and hydrogen fluoride (B91410) (HF). google.com This process utilizes a TiF₄ catalyst and includes a polymerization inhibitor like limonene (B3431351) to prevent unwanted side reactions. This route is particularly significant as it constructs the final molecule from basic building blocks in a highly atom-economical fashion. The resulting this compound can then serve as a starting material for synthesizing other valuable fluorochemicals, such as 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf). google.com
Catalytic Systems and Reaction Conditions in this compound Synthesis
For fluorination and dehydrohalogenation reactions relevant to building the tetrafluoropropyl skeleton, transition metal-based catalysts are common.
Chromium-based Catalysts: Cr-based catalysts, often supported on alumina (B75360) or activated by treatment with oxidizing agents like chlorine or oxygen, are effective in vapor-phase catalytic fluorination. researchgate.net These catalysts exhibit high activity due to their strong surface acidity and large specific surface area. researchgate.net
Zinc/Chromia Catalysts: Mixed zinc/chromia catalysts are used in the fluorination of chlorinated precursors like 1,1,1-trifluoro-2,3-dichloropropane (243db) with HF. google.com
Metal Halides: Lewis acidic metal halides such as those of antimony, iron, titanium, and tin are used to catalyze the addition of HF to chlorinated propenes. google.com
Modified Metal Oxides: For dehydrohalogenation reactions, catalysts such as alkali metal fluorides (e.g., KF, CsF) supported on magnesium oxide (MgO) have shown high selectivity in forming the desired fluoroalkene by inhibiting competing dehydrofluorination. researchgate.net
In the novel synthesis from TFE and formaldehyde, a titanium tetrafluoride (TiF₄) catalyst is specified. google.com For telomerization reactions, radical initiators such as organic peroxides are the "catalysts" that generate the initial radicals to start the chain reaction. rsc.org
Optimization of Reaction Parameters and Process Scalability
Optimizing reaction parameters is crucial for maximizing yield and selectivity while ensuring process safety and economic viability, particularly for industrial-scale production.
Key Parameters for Optimization:
| Parameter | Effect and Optimization Strategy |
| Temperature | Reaction temperature significantly influences reaction rates and selectivity. For instance, in the production of fluorinated alcohols from fluoroalkyl halides, maintaining an initial temperature of 50-120°C before increasing it to 120-220°C can minimize the formation of ether by-products. google.com Temperatures above 220°C may lead to unwanted side reactions. google.com |
| Pressure | In gas-phase reactions, pressure is a key variable. Telomerization reactions involving gaseous monomers like TFE are often conducted under controlled pressure to maintain a sufficient concentration of the monomer in the liquid phase. |
| Reactant Ratio | The molar ratio of reactants can control the product distribution. In telomerization, using a large excess of the telogen (e.g., methanol) promotes the formation of the 1:1 adduct and suppresses the formation of higher molecular weight telomers. rsc.org |
| Catalyst Selection & State | The choice of catalyst (e.g., Cr-based, modified MgO) and its physical state (e.g., fixed-bed) are critical. researchgate.netgoogle.com Catalyst activation, such as pretreatment with HF or oxidizing agents, can dramatically enhance activity and longevity. researchgate.net |
| Solvent | The choice of solvent can affect reaction rates and product solubility. Some reactions, like the telomerization of CTFE, can be performed in bulk (without a separate solvent). rsc.org |
| Inhibitors | In reactions involving highly reactive monomers like TFE, the addition of a polymerization inhibitor is essential to prevent uncontrolled polymerization and ensure the desired reaction proceeds. google.com |
The scalability of these processes depends on moving from batch production to more efficient continuous flow systems. For instance, the synthesis of HFO-1234yf precursors is often performed in a continuous manner using fixed-bed reactors, which allows for better process control and on-demand production. google.com Careful management of these parameters is essential for the safe, efficient, and scalable synthesis of this compound.
Stereoselective Synthesis Approaches for Analogous Fluorinated Propanols
While specific stereoselective syntheses targeting this compound are not extensively documented, a considerable body of research exists on advanced stereoselective methodologies for structurally analogous fluorinated alcohols. These methods are pivotal for producing enantiomerically pure compounds, which are highly valued as building blocks in the pharmaceutical and agrochemical industries. nih.gov The primary strategies involve the asymmetric reduction of corresponding prochiral ketones or the kinetic resolution of racemic alcohols, utilizing both biocatalytic and chemocatalytic systems.
Biocatalytic Asymmetric Reduction
A prominent and highly effective approach is the use of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), for the asymmetric reduction of fluorinated ketones to their corresponding chiral alcohols. nih.govresearchgate.net This chemoenzymatic pathway is noted for its high conversion rates and excellent enantioselectivities. nih.gov
Research has demonstrated the successful use of commercially available KREDs in the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters to generate α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric purity. alaska.edu For instance, specific enzymes can produce different diastereomers from the same substrate; KRED 110 has been shown to yield the anti (2S,3S) isomer, whereas KRED 130 predominantly produces the syn (2S,3R) isomer. alaska.edu These enzymes exhibit remarkable chemo- and stereoselectivity, capable of differentiating between methyl and trifluoromethyl ketone groups within the same molecule, thus avoiding the need for complex protection/deprotection steps. nih.gov
| Enzyme | Substrate Type | Reaction Type | Product Stereoisomer | Reported Selectivity |
|---|---|---|---|---|
| KRED 110 | Racemic α-fluoro-β-keto ester | Dynamic Reductive Kinetic Resolution (DYRKR) | anti (2S,3S) | High de and ee |
| KRED 130 | Racemic α-fluoro-β-keto ester | Dynamic Reductive Kinetic Resolution (DYRKR) | syn (2S,3R) | High de and ee |
| Alcohol Dehydrogenase (e.g., from Rhodococcus ruber) | Prochiral fluorinated ketone | Asymmetric Reduction | (1R)-enantiomer | >99% ee, 63% de |
Metal-Catalyzed Asymmetric Hydrogenation
Transition metal complexes are frequently employed as catalysts for the asymmetric hydrogenation of fluorinated substrates. nih.gov An efficient method for preparing chiral 1,2-fluorohydrins involves the asymmetric hydrogenation of fluorinated allylic alcohols using a specialized azabicyclo thiazole-phosphine iridium complex. rsc.org This protocol is notable for its operational simplicity and scalability, providing the desired products in excellent yields and with high enantioselectivity. rsc.org
Another sophisticated example is the ansa-ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) in a formic acid/triethylamine mixture. ki.si This system facilitates a double Dynamic Kinetic Resolution (DKR) for the synthesis of α-CF3-1,3-glycols, creating up to three contiguous stereogenic centers with outstanding stereopurity. ki.si
Chiral Catalyst-Mediated Reductions
Beyond enzymatic and transition-metal systems, other chiral catalysts are effective for the asymmetric reduction of fluorinated ketones. The oxazaborolidine-catalyzed asymmetric borane (B79455) reduction (CBS reduction) is a well-established method for producing chiral secondary alcohols. mdpi.com While the high reactivity of trifluoromethyl ketones can sometimes lead to lower enantioselectivity, this method has been successfully applied; for example, a biphenyl (B1667301) trifluoromethyl ketone was reduced to the corresponding alcohol with an enantiomeric excess (ee) of 86%. mdpi.com
The steric and electronic properties of the fluorine substituents significantly influence the stereochemical outcome of these reductions. researchgate.net For instance, the asymmetric reduction of alkyl α-fluoroalkyl ketones with B-chlorodiisopinocampheylborane (DIP-Chloride) shows that the degree of fluorination can invert the resulting stereochemistry. researchgate.net While monofluoromethyl ketones may yield the (R)-isomer, the corresponding di- and trifluoromethyl ketones often produce the (S)-isomer with moderate to excellent enantiomeric excess. researchgate.net
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reported Selectivity |
|---|---|---|---|---|
| Azabicyclo thiazole-phosphine iridium complex | Fluorinated allylic alcohol | Asymmetric Hydrogenation | Chiral 1,2-fluorohydrin | Excellent ee |
| ansa-Ruthenium(II) complex | γ-oxo-α-CF3-methanol | Asymmetric Transfer Hydrogenation (ATH) | α-CF3-1,3-glycol | Excellent stereopurity |
| Oxazaborolidine / Borane (CBS Reduction) | Biphenyl trifluoromethyl ketone | Asymmetric Reduction | Chiral secondary alcohol | 86% ee |
| DIP-Chloride | 1,1,1-trifluoro-2-octanone | Asymmetric Reduction | (S)-1,1,1-trifluoro-2-octanol | 91% ee |
Reactivity and Chemical Transformations of 2,3,3,3 Tetrafluoropropan 1 Ol
Electrophilic and Nucleophilic Reaction Pathways
The reaction pathways of 2,3,3,3-Tetrafluoropropan-1-ol involve both electrophilic and nucleophilic interactions, primarily centered around the alcohol group and the C-H bonds of the propanol (B110389) backbone.
Hydrogen abstraction from this compound by radicals, such as the hydroxyl radical (•OH), is a key reaction pathway, particularly in atmospheric chemistry and combustion processes. The molecule presents several sites from which a hydrogen atom can be abstracted: the hydroxyl group (O-H), the α-carbon (C1), and the β-carbon (C2).
The mechanism involves the attack of a radical species, which homolytically cleaves a C-H or O-H bond, resulting in the formation of a water molecule (in the case of •OH attack) and a carbon- or oxygen-centered radical. The relative rate of abstraction at each site is dependent on the bond dissociation energy (BDE) of the specific bond and the temperature. nih.govnih.gov The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to lower the BDE of the C-H bond on the adjacent carbon (C2), making it a kinetically favorable site for abstraction. nih.gov
Kinetic studies on analogous non-fluorinated alcohols, such as butanol and propanol, show that abstraction from carbon atoms is generally favored over abstraction from the hydroxyl group, with abstraction at the α-carbon being significant. nih.govnih.govbohrium.com For this compound, the reactivity order is influenced by the fluorine substitution.
Table 1: Potential Sites for Hydrogen Abstraction in this compound
| Site of Abstraction | Bond | Resulting Radical Species | Notes |
|---|---|---|---|
| β-Carbon | C2-H | CF₃C•FCH₂OH | Stabilized by adjacent fluorine and CF₃ group. |
| α-Carbon | C1-H | CF₃CFHCH•OH | Stabilized by the adjacent hydroxyl group. |
Detailed kinetic parameters for this compound are not widely published, but data from similar fluorinated compounds and alcohols provide a basis for predicting its reactivity. nih.gov
The hydroxyl group of an alcohol is a poor leaving group (as OH⁻), making direct nucleophilic substitution at the α-carbon difficult. libretexts.org Therefore, transformation of the hydroxyl group into a better leaving group is a prerequisite for substitution reactions. nih.gov
A primary method for activating the alcohol is protonation under strongly acidic conditions (e.g., with HBr or HCl). libretexts.org This converts the -OH group into an oxonium ion (-OH₂⁺), which can depart as a neutral water molecule, a much better leaving group. libretexts.org The subsequent attack by a nucleophile (e.g., Br⁻) proceeds via an Sₙ2 mechanism for a primary alcohol like this compound. libretexts.org
Another effective strategy is the conversion of the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.com Sulfonate anions are excellent leaving groups, and the resulting 2,3,3,3-tetrafluoropropyl tosylate can readily undergo Sₙ2 reactions with a wide variety of nucleophiles. youtube.com
Table 2: Reagents for Activation of the Hydroxyl Group for Nucleophilic Substitution
| Reagent(s) | Intermediate Formed | Leaving Group | Typical Nucleophiles |
|---|---|---|---|
| HBr, HCl, HI | Protonated alcohol (R-OH₂⁺) | H₂O | Br⁻, Cl⁻, I⁻ |
| TsCl, pyridine | Tosylate ester (R-OTs) | ⁻OTs | CN⁻, N₃⁻, RS⁻, I⁻ |
| MsCl, pyridine | Mesylate ester (R-OMs) | ⁻OMs | CN⁻, N₃⁻, RS⁻, I⁻ |
| PBr₃ | Bromophosphite ester | HOPBr₂ | Br⁻ |
Derivatization and Functionalization Strategies
The hydroxyl group of this compound serves as a key handle for derivatization, allowing for the synthesis of a wide array of functionalized molecules.
Esterification Esters of this compound can be synthesized through several methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. google.com This is a reversible equilibrium-driven process. Alternatively, for higher yields and milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct. unc.edu
Table 3: Representative Esterification Reactions
| Carboxylic Acid Derivative | Reagent(s) | Base (if any) | Product Type |
|---|---|---|---|
| Acetic Acid | H₂SO₄ (catalyst) | None | 2,3,3,3-Tetrafluoropropyl acetate |
| Acetyl Chloride | None | Pyridine | 2,3,3,3-Tetrafluoropropyl acetate |
| Acetic Anhydride | H₂SO₄ or DMAP (catalyst) | Pyridine (optional) | 2,3,3,3-Tetrafluoropropyl acetate |
Etherification The Williamson ether synthesis is a versatile method for preparing ethers from this compound. wikipedia.orgmasterorganicchemistry.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2,3,3,3-tetrafluoropropoxide. richmond.edumsu.edu This potent nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether. wikipedia.orgyoutube.com The use of primary alkyl halides is crucial to avoid competing E2 elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org
Table 4: Representative Williamson Ether Synthesis Reactions
| Base | Alkyl Halide | Solvent | Product Ether |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF, DMF | 1-Methoxy-2,3,3,3-tetrafluoropropane |
| Sodium Hydride (NaH) | Ethyl Bromide (CH₃CH₂Br) | THF, DMF | 1-Ethoxy-2,3,3,3-tetrafluoropropane |
Carbonate derivatives of this compound can be synthesized by reacting the alcohol with phosgene (B1210022) (COCl₂) or its safer equivalents, such as triphosgene (B27547) or diphosgene, in the presence of a base. Reaction with one equivalent of the alcohol can produce 2,3,3,3-tetrafluoropropyl chloroformate, a useful reagent for introducing the corresponding oxycarbonyl group. Reaction with two equivalents of the alcohol yields bis(2,3,3,3-tetrafluoropropyl) carbonate.
Another route to carbonate synthesis is through transesterification, where the alcohol reacts with a simple dialkyl carbonate, like dimethyl carbonate or diethyl carbonate, in the presence of a base or catalyst. researchgate.net
Direct photochemical functionalization of this compound is not widely documented. However, general principles of photochemistry suggest plausible routes for its derivatization. nih.gov For instance, derivatives of the alcohol, such as 1-iodo-2,3,3,3-tetrafluoropropane (synthesized via methods in section 3.1.2), could serve as precursors for radical generation under photochemical conditions.
Using visible-light photoredox catalysis, the C-I bond could be homolytically cleaved to generate a 2,3,3,3-tetrafluoropropyl radical. This radical intermediate could then be trapped by various radical acceptors, such as electron-deficient alkenes (e.g., acrylates) in a Giese-type addition, to form new carbon-carbon bonds. This strategy would represent a modern approach to leveraging the fluorinated building block in complex molecule synthesis. nih.gov
Role as a Solvent in Reaction Mechanism Investigations
This compound, a member of the fluorinated alcohol family, possesses a unique combination of physical and chemical properties that make it a valuable solvent for investigating reaction mechanisms. Its distinct characteristics, such as high polarity and low nucleophilicity, can significantly influence the pathways of chemical reactions, providing insights into transition states and reaction intermediates. While extensive research has been conducted on similar fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the principles of their solvent effects can be largely applied to understand the role of this compound.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can dramatically alter the rate and selectivity of a chemical reaction. This is due to the differential solvation of reactants, transition states, and products. Polar solvents, for instance, are known to accelerate reactions that involve the formation of charged intermediates or transition states. This compound, with its highly polarized O-H bond resulting from the electron-withdrawing tetrafluoroethyl group, is a very polar solvent. This high polarity allows it to effectively stabilize charged species through hydrogen bonding and dipole-dipole interactions.
In reactions where the transition state is more polar than the reactants, this compound can lead to a significant rate enhancement. The strong hydrogen-bond donating ability of the hydroxyl group plays a crucial role in stabilizing anionic species and activating electrophiles. This can be particularly advantageous in reactions such as nucleophilic substitutions and additions.
Conversely, for reactions where the reactants are more polar than the transition state, an increase in solvent polarity might lead to a decrease in the reaction rate. The stabilization of the reactants by the polar solvent would be greater than the stabilization of the less polar transition state, thereby increasing the activation energy.
The selectivity of a reaction can also be profoundly influenced by the solvent. In competitive reaction pathways, the use of a highly polar and hydrogen-bond donating solvent like this compound can favor the pathway that proceeds through a more polar or charged transition state. This can lead to higher yields of a desired product over unwanted side products. For example, in reactions that can proceed through either a concerted or a stepwise mechanism, a polar solvent can promote the stepwise pathway by stabilizing ionic intermediates.
| Reaction Type | Expected Effect of this compound on Rate | Reasoning | Potential Impact on Selectivity |
|---|---|---|---|
| SN1 Reaction | Significant Rate Increase | Stabilization of the carbocation intermediate through high polarity and hydrogen bonding. | May favor SN1 over competing SN2 pathways. |
| Diels-Alder Reaction | Moderate Rate Increase | Stabilization of the polarizable transition state. | Can enhance endo/exo selectivity by differentiating the polarity of the transition states. |
| Friedel-Crafts Acylation | Rate Increase | Activation of the acylating agent and stabilization of the Wheland intermediate. | Can influence ortho/para/meta selectivity based on the electronic demands of the transition states. |
High Polarity and Low Nucleophilicity in Catalysis
One of the most significant advantages of using this compound as a solvent in catalysis is its combination of high polarity and very low nucleophilicity. The electron-withdrawing fluorine atoms significantly reduce the electron density on the oxygen atom of the hydroxyl group, making it a poor nucleophile. This property is crucial in many catalytic reactions where the solvent could otherwise compete with the desired nucleophile, leading to unwanted side reactions and a decrease in product yield.
In transition metal catalysis, for example, a non-nucleophilic solvent is often essential to prevent the coordination of the solvent to the metal center, which could inhibit catalytic activity. The ability of this compound to dissolve a wide range of organic substrates and inorganic catalysts, owing to its high polarity, while remaining chemically inert as a nucleophile, makes it an excellent medium for such reactions.
The high polarity and strong hydrogen-bond donating capacity of this compound can also play an active role in catalysis beyond just being an inert medium. It can, for instance, activate electrophiles by forming strong hydrogen bonds, making them more susceptible to nucleophilic attack. This "electrophile activation" can lead to significant rate enhancements in reactions that would otherwise require harsh conditions or strong Lewis acid catalysts.
Furthermore, the low nucleophilicity of this compound is beneficial in reactions involving highly reactive intermediates, such as carbocations or oxonium ions. The solvent can stabilize these species through its polarity without quenching them through nucleophilic attack, allowing them to participate in the desired reaction pathway.
| Property | Significance in Catalysis | Illustrative Example |
|---|---|---|
| High Polarity | Enhances solubility of polar reactants and catalysts. Stabilizes charged intermediates and transition states. | Dissolving both an organic substrate and a metal salt catalyst for a cross-coupling reaction. |
| Low Nucleophilicity | Minimizes solvent interference as a competing nucleophile. Prevents deactivation of catalysts through coordination. | In a Friedel-Crafts reaction, it avoids reaction with the acylating agent, unlike more nucleophilic alcohols. |
| Strong Hydrogen-Bond Donating Ability | Activates electrophiles and stabilizes anions. Can promote reactions by mimicking aspects of protic acid catalysis. | Accelerating a hetero-Diels-Alder reaction by hydrogen bonding to the carbonyl group of the dienophile. |
Applications of 2,3,3,3 Tetrafluoropropan 1 Ol in Specialized Chemical Synthesis and Processes
2,3,3,3-Tetrafluoropropan-1-ol as a Building Block in Organic Synthesis
This compound, also known as 1H,1H,3H-tetrafluoropropanol, serves as a valuable fluorinated building block in the synthesis of a variety of specialized chemicals. Its tetrafluoropropyl moiety can be incorporated into larger molecules to impart unique properties such as thermal stability, chemical resistance, and altered lipophilicity, which are highly desirable in advanced materials and specialty chemicals.
Synthesis of Fluorinated Specialty Chemicals and Intermediates
A primary application of this compound as a synthetic building block is in the production of its corresponding esters. Through esterification reactions with various carboxylic acids, a range of 2,3,3,3-tetrafluoropropyl esters can be synthesized. These esters are significant intermediates for further chemical transformations.
One of the most notable examples is the synthesis of 2,3,3,3-tetrafluoropropyl methacrylate (B99206). researchgate.net This is achieved by reacting this compound with methacrylic acid or its derivatives. The resulting monomer is a key component in the production of fluorinated polymers.
While direct use of this compound in the synthesis of pharmaceuticals is not widely documented in publicly available literature, the broader class of fluorinated alcohols is crucial in the development of many modern drugs. The introduction of fluorine can enhance metabolic stability and bioavailability.
Applications in Polymer Chemistry and Material Science
In the realm of polymer chemistry and material science, this compound is primarily used as a precursor to fluorinated monomers, which are then polymerized to create materials with specialized surface properties.
The monomer, 2,3,3,3-tetrafluoropropyl methacrylate (TFPMA), is polymerized to form poly(2,3,3,3-tetrafluoropropyl methacrylate). google.comuspto.gov This polymer exhibits excellent hydrophobic and oleophobic properties, as well as good resistance to acids and alkalis. google.com The synthesis of TFPMA and its subsequent polymerization, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), have been investigated to produce polymers with well-defined molecular weights and structures. uspto.gov The properties of these polymers make them suitable for applications in coatings, low surface energy materials, and specialty resins.
Another significant application is in the synthesis of water-repellent agents for textiles. This compound is utilized in the creation of vegetable oil-based fluorocarbon water repellent agents for cotton fabrics, enhancing their water resistance. google.com
Role in Catalysis and Reaction Media
Currently, there is limited direct evidence to suggest that this compound itself acts as a catalyst in organic reactions. However, its properties as a fluorinated alcohol make it an interesting and specialized solvent for various chemical processes. Fluorinated solvents can exhibit unique solubility characteristics and can influence reaction pathways and selectivity.
While other highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known to promote certain reactions, similar catalytic activity for this compound is not well-documented. Its primary role in reaction media is as a solvent, particularly in processes where the presence of a fluorinated moiety is advantageous. For instance, it is used as a solvent in the fabrication of CD-R and DVD-R media. uva.nl
Advanced Separation Processes Utilizing this compound
Pervaporation for Water Removal from Alcohol Mixtures
Pervaporation is a membrane-based separation technique that is particularly effective for breaking azeotropes or removing water from organic solvents. The dehydration of this compound is a notable application of this technology. Due to the formation of an azeotrope with water, traditional distillation is not efficient for complete drying of this alcohol.
Hydrophilic pervaporation, using membranes with a high affinity for water, has been extensively studied for the dewatering of this compound/water mixtures. Poly(vinyl alcohol) (PVA) based composite membranes, such as the Pervap™ series, have shown high selectivity for water, allowing for its effective removal. nbinno.com
Research has demonstrated that in the pervaporation of water-TFP mixtures containing up to 22 wt.% water, certain hydrophilic membranes can produce a permeate that is practically pure water. nbinno.com The efficiency of this separation is influenced by factors such as feed composition, temperature, and the specific properties of the membrane used.
| Membrane Type | Key Finding | Process Separation Index (PSI) (kg m⁻² h⁻¹) | Reference |
|---|---|---|---|
| Pervap™ 2200 | Permeate contained practically pure water, regardless of feed composition. | ~5000 | nbinno.com |
| Pervap™ 2201 | Permeate contained practically pure water, regardless of feed composition. | Not specified | nbinno.com |
| Pervap™ 2216 | Permeate contained practically pure water, regardless of feed composition. | ~5000 | nbinno.com |
| Pervap™ 2255 | Investigated for pervaporation of water-TFP mixtures. | Not specified | nbinno.com |
| Pervap™ 2510 | Investigated for pervaporation of water-TFP mixtures. | Not specified | nbinno.com |
Supercritical Fluid Extraction Applications
Supercritical fluid extraction (SFE) is an advanced separation technology that utilizes the unique properties of supercritical fluids, most commonly carbon dioxide (CO₂), as a solvent. An interesting application involving this compound is its removal from adsorbents using supercritical CO₂.
One study investigated the desorption of activated carbon loaded with this compound using supercritical CO₂ in a rotating packed bed. nih.govsigmaaldrich.com The findings indicated that this method was significantly more efficient than using a static packed bed, largely due to the centrifugal force present in the rotating system. nih.govsigmaaldrich.com
The efficiency of the supercritical CO₂ desorption process was found to be influenced by several parameters:
Rotation Speed: Increased rotation speed led to higher desorption efficiency. nih.gov
Pressure: Higher operating pressures generally resulted in improved desorption. nih.gov
CO₂ Flow Rate: An increase in the flow rate of supercritical CO₂ enhanced the desorption efficiency. nih.gov
Temperature: The effect of temperature was dependent on the operating pressure. At lower pressures (e.g., 8.96 and 11.72 MPa), lower temperatures in the range of 305-335 K were more effective. However, at higher pressures (e.g., 15.86 MPa), a temperature of 315 K was found to be more suitable. nih.gov
This application demonstrates the potential of supercritical fluid extraction for the regeneration of adsorbents used to capture fluorinated volatile organic compounds like this compound from industrial exhaust gases. nih.govsigmaaldrich.com
Electrochemical Reactions Involving this compound
The unique physicochemical properties of this compound, also known as 2,2,3,3-tetrafluoro-1-propanol (B1207051) (TFP), make it a compound of interest in specialized electrochemical applications. Its role is primarily observed in electrocatalytic oxidation processes, where it serves as a substrate for the synthesis of high-value fluorinated chemicals.
Research has demonstrated the effective use of an electrocatalytic membrane reactor (ECMR) for the selective oxidation of this compound. researchgate.net This process aims to convert the alcohol into sodium 2,2,3,3-tetrafluoropropionate (STFP), a valuable chemical intermediate. researchgate.netosti.gov The reaction is typically carried out in a basic solution, where the initial deprotonation of TFP occurs, forming an alkoxy intermediate that facilitates the subsequent oxidation. researchgate.net
The efficiency of this electrochemical conversion is highly dependent on the reactor design and operating parameters. Studies have compared the performance of an electrocatalytic membrane reactor (ECMR) with a traditional electrocatalytic reactor (ECR). The ECMR, equipped with a porous Ti electrode loaded with a nano-MnOₓ catalyst, has shown significantly higher conversion rates due to the synergistic effect of electrochemical oxidation and convection-enhanced mass transfer. researchgate.netosti.gov
Key findings from these studies indicate that factors such as reaction temperature, residence time (RT), current density, and the initial concentration of this compound are critical in optimizing the process. osti.gov Through the application of Response Surface Methodology (RSM), optimal conditions have been identified to maximize the conversion of the starting alcohol while maintaining exceptionally high selectivity towards the desired carboxylate product. osti.gov Under these optimized conditions, a conversion of 91.9% for this compound was achieved with a selectivity to sodium 2,2,3,3-tetrafluoropropionate exceeding 99.9%. osti.gov
The following table summarizes the key parameters and results from the electrocatalytic oxidation of this compound in an electrocatalytic reactor (ECR). osti.gov
| Operating Parameter | Value | Outcome | Result |
|---|---|---|---|
| Reaction Temperature | 80 °C | TFP Conversion | 91.9% |
| Residence Time (RT) | 25 min | Selectivity to STFP | >99.9% |
| TFP Concentration | 26.3 mmol L⁻¹ | - | - |
| Current Density | 3.4 mA cm⁻² | - | - |
Theoretical and Computational Investigations of 2,3,3,3 Tetrafluoropropan 1 Ol
Electronic Structure and Molecular Conformation Studies
Theoretical studies are crucial for elucidating the three-dimensional structure and conformational preferences of fluorinated alcohols like TFP. The rotational barriers around the C-C and C-O single bonds determine the stable conformations of the molecule. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the potential energy surface of the molecule by systematically rotating key dihedral angles (e.g., O-C1-C2-C3 and C1-C2-C3-H).
For similar fluorinated alcohols, such as 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP), detailed computational and spectroscopic studies have revealed multiple stable conformers. nih.govrsc.org These conformers are characterized by the relative orientations of the hydroxyl group and the fluorinated alkyl chain, often described by gauche (G) or trans (T) arrangements. It is expected that TFP also exhibits a complex conformational landscape. The stability of these conformers is governed by a delicate balance of steric hindrance between the bulky fluorine atoms and intramolecular interactions, such as weak hydrogen bonds between the hydroxyl proton and a neighboring fluorine atom (O-H···F). nih.govresearchgate.net
Geometry optimization calculations yield precise information on bond lengths, bond angles, and dihedral angles for the most stable conformers. The high electronegativity of fluorine atoms typically leads to a shortening of the C-F bonds and an inductive effect that can influence adjacent C-C and C-H bond lengths.
| Parameter | Predicted Value | Description |
| Bond Lengths | ||
| C-O | ~1.43 Å | Typical carbon-oxygen single bond length. |
| C-C | ~1.52 - 1.54 Å | Carbon-carbon single bonds, potentially influenced by fluorine substitution. |
| C-F | ~1.35 Å | Strong, polarized carbon-fluorine bonds. |
| O-H | ~0.96 Å | Standard hydroxyl bond length. |
| Bond Angles | ||
| C-C-O | ~109.5° | Approaching tetrahedral geometry. |
| F-C-F | ~107° | Slightly compressed from ideal tetrahedral due to fluorine atom size. |
| C-O-H | ~108° | Typical for an sp3 hybridized oxygen in an alcohol. |
Note: These values are illustrative and based on typical data for similar fluorinated compounds. Precise values would be obtained from specific quantum chemical calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations provide deep insights into the electronic properties that dictate the reactivity and stability of 2,2,3,3-tetrafluoro-1-propanol (B1207051). Methods like DFT are used to calculate fundamental electronic descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. For TFP, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to 1-propanol, leading to a potentially large HOMO-LUMO gap and consequently, high stability.
Electrostatic Potential and Charge Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps and quantified using population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis. These calculations typically show a significant polarization of the C-F bonds, leading to a partial positive charge (δ+) on the carbon atoms and a partial negative charge (δ-) on the fluorine atoms. The hydroxyl proton will carry a significant partial positive charge, making it the primary site for electrophilic attack and hydrogen bonding.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -8.0 eV | Indicates electron-donating capability; lower value suggests higher ionization potential. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 9.5 eV | A large gap suggests high kinetic stability and low reactivity. |
| Dipole Moment | ~2.5 D | A significant dipole moment indicates a polar molecule. |
| Partial Atomic Charges (NBO) | ||
| O (hydroxyl) | -0.75 e | Highly electronegative, site of negative potential. |
| H (hydroxyl) | +0.45 e | Acidic proton, primary site for hydrogen bonding. |
| C (bearing OH) | +0.20 e | Rendered slightly electrophilic by the attached oxygen. |
| F | -0.35 e | High negative charge due to electronegativity. |
Note: The values presented are typical estimates for fluorinated alcohols and would require specific DFT calculations for confirmation.
Intermolecular Interactions and Solvent Effects Modeling
The unique solvent properties of TFP are a direct result of its intermolecular interactions. Computational modeling is essential to understand these forces. TFP can act as both a hydrogen bond donor (via the O-H group) and a hydrogen bond acceptor (via the oxygen and fluorine lone pairs).
Molecular dynamics (MD) simulations and quantum chemical calculations on molecular clusters (e.g., TFP dimers or trimers) are used to investigate these interactions. researchgate.net Studies on similar molecules like 2,2,3,3,3-pentafluoro-1-propanol show that the primary interaction is a strong O-H···O hydrogen bond. researchgate.net However, weaker secondary interactions, such as C-H···F, C-H···O, and O-H···F, also play a significant role in defining the structure of the liquid phase. researchgate.net
Solvent Effects: The behavior of TFP as a solvent, or when dissolved in another solvent, is modeled using either explicit or implicit solvation models.
Explicit models involve simulating a TFP molecule surrounded by a number of solvent molecules (e.g., water), allowing for the direct study of specific solute-solvent hydrogen bonds and their dynamics.
Implicit models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is used to calculate how the solvent environment affects the properties of a single TFP molecule, such as its conformational energies and electronic structure.
These models are critical for understanding phenomena like the enhanced acidity of fluorinated alcohols and their ability to stabilize or destabilize solutes compared to non-fluorinated analogues.
Reaction Pathway Analysis and Transition State Theory
Computational chemistry is an indispensable tool for mapping the detailed mechanisms of chemical reactions involving TFP. This is achieved by calculating the potential energy surface (PES) for a given reaction, for example, the atmospheric oxidation of TFP by a hydroxyl (•OH) radical.
The process involves:
Identifying Reactants, Intermediates, and Products: The geometries of all stable species in the reaction are optimized.
Locating Transition States (TS): A transition state is a saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Sophisticated algorithms are used to locate these structures. The existence of a true TS is confirmed by vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Transition State Theory (TST) is then used to calculate the reaction rate constant (k) based on the properties of the reactants and the transition state. The Eyring equation from TST provides a direct link between the calculated Gibbs free energy of activation (ΔG‡) and the rate constant.
For a reaction like the H-abstraction from TFP by an •OH radical, computational studies would analyze abstraction from different sites (e.g., the -CH2- group, the -CHF2- group, and the -OH group) to determine the most favorable pathway. The pathway with the lowest activation energy will be the dominant reaction channel.
| Reaction Step | Species | Relative Energy (kJ/mol) (Illustrative) | Description |
| 1 | Reactants (TFP + •OH) | 0 | The starting point of the reaction. |
| 2 | Transition State (TS1) | +25 | Energy barrier for H-abstraction from the -CH2- group. |
| 3 | Products (•CHF2CF2CHOH + H2O) | -70 | The final products of the abstraction from the CH2 group. |
| 4 | Transition State (TS2) | +45 | Higher energy barrier for H-abstraction from the -CHF2- group. |
This table illustrates a hypothetical reaction pathway for H-abstraction by an •OH radical. The pathway via TS1, having a lower activation energy, would be kinetically favored.
Advanced Analytical Methodologies in the Research of 2,3,3,3 Tetrafluoropropan 1 Ol
Spectroscopic Characterization for Mechanistic Elucidation
Spectroscopic methods are indispensable for gaining deep insight into the chemical transformations involving 2,3,3,3-Tetrafluoropropan-1-ol. They allow for non-invasive, real-time analysis of reaction mixtures, providing detailed information on the conversion of reactants, the formation of products, and the appearance of transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving fluorinated compounds. magritek.com Due to the unique properties of the fluorine-19 (¹⁹F) nucleus—namely its 100% natural abundance, spin of ½, and high sensitivity—¹⁹F NMR provides a clear and unobstructed view of the chemical changes occurring at the fluorine-containing parts of the molecule. magritek.comaiinmr.com This is often used in conjunction with proton (¹H) NMR to build a complete picture of the reaction dynamics.
In a typical reaction monitoring setup, spectra can be acquired sequentially, alternating between ¹H and ¹⁹F observation, to track the disappearance of starting materials and the emergence of product signals. magritek.com For a reaction involving this compound (CF₃-CHF-CH₂OH), researchers can monitor several key resonances:
In ¹⁹F NMR: The distinct signals for the -CF₃ and -CHF- groups.
In ¹H NMR: The signals corresponding to the protons in the -CHF- and -CH₂OH groups.
The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of signal overlap, making it easier to resolve and quantify individual components in a complex mixture. thermofisher.com By integrating the peaks corresponding to the reactant and product at various time points, a kinetic profile of the reaction can be constructed. This data is vital for understanding reaction mechanisms, optimizing conditions (like temperature, pressure, and catalyst loading), and maximizing yield. rsc.org The coupling patterns between ¹H and ¹⁹F nuclei (J-coupling) also provide valuable structural information, confirming the connectivity of atoms in newly formed products. thermofisher.com
Table 1: Representative NMR Data for this compound| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹⁹F | -CF₃ | -70 to -55 | Doublet |
| ¹⁹F | -CHF- | -230 to -200 | Quartet of Triplets |
| ¹H | -CHF- | ~4.5 - 5.5 | Doublet of Quartets of Triplets |
| ¹H | -CH₂OH | ~3.8 - 4.2 | Multiplet |
| ¹H | -OH | Variable | Broad Singlet/Triplet |
Mass Spectrometry and Chromatographic Techniques for Purity and Byproduct Analysis
Ensuring the purity of this compound is critical for its use in subsequent research. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the premier technique for this purpose, adept at separating and identifying volatile and semi-volatile impurities, even at trace levels. thermofisher.comgcms.cz
In this method, a sample is vaporized and passed through a long capillary column. Different compounds in the mixture travel through the column at different speeds based on their volatility and interaction with the column's stationary phase, leading to their separation. researchgate.net As each compound exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
This technique is highly effective for the impurity profiling of fluorinated compounds. researchgate.net Potential byproducts in the synthesis of this compound could include isomers, under-fluorinated or over-fluorinated analogues, or residual starting materials. The high resolution and accurate mass measurement capabilities of modern mass spectrometers allow for the determination of the elemental composition of an unknown impurity, which is a crucial step in its structural elucidation. thermofisher.com While electron ionization (EI) is common, it can sometimes fail to show the molecular ion for fluorinated compounds; in such cases, softer ionization techniques like field ionization (FI) may be employed to determine the molecular weight. jeol.com
Table 2: Potential Impurities in this compound Analysis by GC-MS| Potential Impurity | Potential Origin | Analytical Significance |
|---|---|---|
| Isomeric Alcohols (e.g., 2,2,3,3-Tetrafluoropropan-1-ol) | Side reactions during synthesis. fluorine1.ru | Separable by GC due to different boiling points; identifiable by unique mass fragmentation patterns. |
| Unreacted Starting Materials | Incomplete reaction. | Readily identified by comparison to reference standards. |
| Telomerization Products | Side reactions involving the fluoroalkene precursor. fluorine1.ru | Higher molecular weight compounds, typically with longer retention times in GC. |
| Solvent Residues | Remnants from reaction or workup. | Identified via library matching of their mass spectra. |
Advanced Purification and Characterization Techniques in Research Settings
Following synthesis, crude this compound must be purified to remove byproducts, residual reagents, and solvents. In a research setting, achieving high purity is paramount.
Purification:
Fractional Distillation: This is a primary method for purifying volatile liquids. Taking advantage of differences in boiling points, this technique can effectively separate the target alcohol from less volatile telomerization byproducts and more volatile impurities. fluorine1.ru For compounds with very close boiling points, vacuum distillation may be employed to lower the boiling points and enhance separation.
Preparative Chromatography: For achieving very high purity levels (e.g., >99.5%), preparative gas chromatography (prep-GC) or preparative liquid chromatography can be used. These methods offer superior separation but are generally used for smaller quantities compared to distillation.
Aqueous Extraction/Washing: To remove water-soluble impurities such as salts or certain base additives that may be used in the synthesis, the crude product can be washed with water. google.com This is often followed by a drying step to remove residual water.
Characterization: Once purified, the identity and purity of this compound are confirmed using a suite of analytical methods. In addition to the NMR and GC-MS techniques described above, Infrared (IR) spectroscopy is a valuable tool. IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H bond (a broad peak around 3300 cm⁻¹), C-H bonds, and strong, distinctive absorptions for the C-F bonds. cdnsciencepub.com The combination of these techniques provides unambiguous confirmation of the compound's structure and a reliable assessment of its purity.
Biomolecular Interactions and Enzyme Modulation Studies of 2,3,3,3 Tetrafluoropropan 1 Ol
Investigation of Interactions with Biological Systems (In Vitro and Theoretical)
There are no available in vitro or theoretical studies investigating the direct interactions of 2,3,3,3-Tetrafluoropropan-1-ol with biological systems. This includes a lack of research on its binding to proteins, nucleic acids, or other biological macromolecules. Computational and molecular modeling studies exploring the potential binding modes or interaction energies of this compound with biological targets have not been found in the searched literature.
Structure-Activity Relationship Studies in Biomolecular Contexts
There is no published research on the structure-activity relationships (SAR) of this compound in any biomolecular context. Studies that systematically modify the structure of this compound to determine the chemical features responsible for any biological activity are absent from the available scientific record.
Future Research Directions and Challenges for 2,3,3,3 Tetrafluoropropan 1 Ol
Development of Sustainable Synthetic Methodologies
A significant hurdle in the widespread application of 2,3,3,3-Tetrafluoropropan-1-ol is the lack of established sustainable and economically viable synthetic routes. Current methodologies often rely on harsh conditions and expensive reagents, which are not environmentally benign. Future research must prioritize the development of green synthetic pathways.
Key research areas include:
Catalytic Routes: Investigating novel catalytic systems that can facilitate the synthesis from readily available starting materials under milder conditions. This includes exploring the potential of both homogeneous and heterogeneous catalysts to improve selectivity and reduce energy consumption.
Renewable Feedstocks: Exploring the possibility of utilizing renewable feedstocks as starting materials. This would involve developing new synthetic pathways that can convert biomass-derived molecules into the fluorinated propanol (B110389).
Flow Chemistry: Implementing continuous flow chemistry processes for the synthesis of this compound. Flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.
Atom Economy: Designing synthetic routes that maximize atom economy, thereby minimizing the generation of waste. This aligns with the core principles of green chemistry and is crucial for the long-term sustainability of its production.
A comparative analysis of potential green synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and activity with fluorinated substrates, cost of enzyme production. |
| Electrosynthesis | Use of electricity as a clean reagent, potential for high efficiency. | Control of selectivity, electrode stability, electrolyte selection. |
| Photocatalysis | Utilization of light energy, potential for novel reaction pathways. | Catalyst design and stability, quantum yield optimization. |
Exploration of Novel Catalytic Applications
The distinct electronic properties of this compound, particularly its ability to act as a polar, non-coordinating solvent, suggest its potential for use in various catalytic applications. Its structural similarity to other fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which has been shown to promote a range of chemical transformations, further supports this notion.
Future research should focus on:
As a Reaction Medium: Investigating its use as a solvent in catalytic reactions where its unique polarity and low nucleophilicity could enhance reaction rates and selectivities.
As a Catalyst or Co-catalyst: Exploring the possibility of the alcohol itself acting as a catalyst or a co-catalyst, for example, in promoting reactions through hydrogen bonding interactions.
In Organocatalysis: Evaluating its potential as a medium or additive in organocatalytic reactions, where it could influence the stability and reactivity of charged intermediates.
The table below outlines potential catalytic reactions where this compound could be explored.
| Catalytic Reaction | Potential Role of this compound | Expected Outcome |
| Friedel-Crafts Reactions | As a promoting solvent to activate electrophiles. | Increased reaction rates and yields. |
| Asymmetric Hydrogenation | As a co-solvent to influence catalyst-substrate interactions. | Enhanced enantioselectivity. |
| Oxidation Reactions | As a medium to stabilize oxidizing agents and intermediates. | Improved control and selectivity. |
Advanced Understanding of Environmental Transformations
The persistence of fluorinated compounds in the environment is a significant concern. A thorough understanding of the environmental fate and transformation of this compound is imperative for its responsible development and use. While specific data for this compound is lacking, studies on similar fluorinated molecules suggest that it is likely to be resistant to natural degradation processes.
Key areas for future investigation include:
Biodegradation Pathways: Identifying microorganisms and enzymatic pathways that may be capable of degrading this compound. Research on the biodegradation of other fluorinated compounds has shown that while challenging, it is not impossible. researchgate.netresearchgate.netnih.gov
Abiotic Degradation: Studying the degradation of the compound under various environmental conditions, such as through hydrolysis, photolysis, and reaction with atmospheric radicals.
Toxicity and Bioaccumulation: Assessing the potential toxicity of the compound and its degradation products to various organisms and evaluating its potential for bioaccumulation in the food chain. A study on the mineralization and defluoridation of the related compound 2,2,3,3-Tetrafluoro-1-propanol (B1207051) by UV oxidation suggests that advanced oxidation processes could be a potential remediation strategy. sigmaaldrich.com
The following table summarizes the key environmental parameters that require investigation.
| Environmental Aspect | Research Focus | Importance |
| Persistence | Half-life in soil, water, and air. | To assess its long-term environmental impact. |
| Mobility | Transport and distribution in different environmental compartments. | To predict its potential for widespread contamination. |
| Degradation Products | Identification and characterization of transformation products. | To evaluate the overall environmental risk. |
Expanding the Scope of Applications in Emerging Technologies
The unique combination of properties of this compound makes it a candidate for a range of applications in emerging technologies. Its current use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the electronics industry, provides a foundation for exploring new avenues. nbinno.comdatahorizzonresearch.com
Future research and development could target the following areas:
Advanced Materials: Investigating its use as a monomer or building block for the synthesis of high-performance fluorinated polymers with tailored properties such as thermal stability, chemical resistance, and low refractive index.
Energy Storage: Exploring its potential as a component in electrolytes for advanced battery technologies, where its electrochemical stability and ability to dissolve salts could be advantageous.
Pharmaceutical and Agrochemical Synthesis: Leveraging its unique structure to introduce fluorine atoms into new drug candidates and pesticides, potentially enhancing their efficacy and metabolic stability. nbinno.com
Specialty Solvents and Fluids: Developing its application as a specialized solvent for high-tech cleaning processes, as a heat transfer fluid, or as a lubricant in demanding environments. datahorizzonresearch.com The synthesis of water-repellent agents for textiles is one such application that has been explored. sigmaaldrich.com
The table below highlights potential emerging applications and the key properties of this compound that make them viable.
| Emerging Application | Relevant Properties | Potential Impact |
| Fluoropolymers | Thermal stability, chemical inertness. | Development of new materials for harsh environments. |
| Battery Electrolytes | High dielectric constant, electrochemical stability. | Improved battery performance and safety. |
| Next-Generation Refrigerants | Thermodynamic properties, low global warming potential. | Environmentally friendly cooling technologies. |
Q & A
Q. How can 2,2,3,3-tetrafluoropropan-1-ol serve as a solvent in asymmetric catalysis?
- Methodological Answer : Its low polarity and high thermal stability make it suitable for organometallic reactions. For example, in palladium-catalyzed cross-couplings, it enhances enantioselectivity by stabilizing charged intermediates via weak F···Pd interactions. Solvent optimization requires Hansen solubility parameter analysis (δ ≈ 18 MPa¹/²) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
